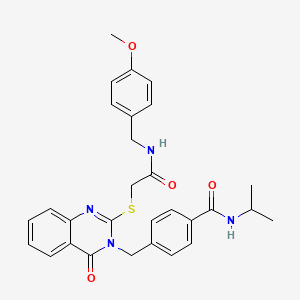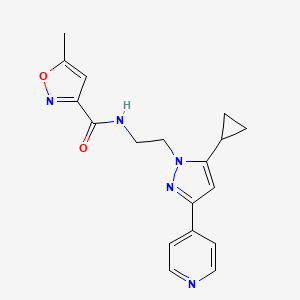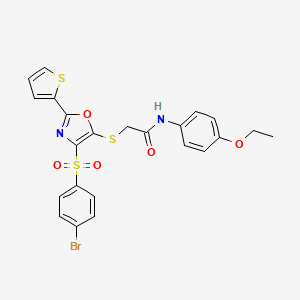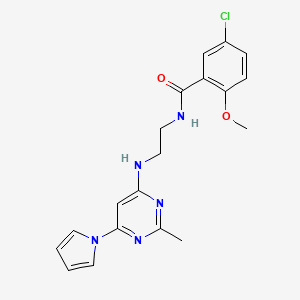
5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight of the compound is 368.84 .Physical And Chemical Properties Analysis
The compound has a melting point of 209-214 °C (lit.) . The compound is also represented by the SMILES string: COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, due to its complex structure, is involved in the synthesis of various novel heterocyclic compounds, indicating its significance in medicinal chemistry and drug development. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the compound's utility in generating new therapeutic agents. These synthesized compounds have been tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's potential as a starting point in drug discovery processes aimed at treating conditions involving inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroleptic Activity
The compound has also been explored for its neuroleptic activity, serving as a core structure for the design and synthesis of benzamides targeting the central nervous system disorders. Specifically, modifications of this compound have led to derivatives with potent neuroleptic activity, contributing to the search for new treatments for psychosis and related conditions. The exploration of different series of benzamides, derived from this compound, has demonstrated significant inhibitory effects on stereotyped behavior in animal models, providing a foundation for further investigation into its potential for treating psychiatric disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Structural Characterization and Drug Development
In the realm of pharmaceutical sciences, the structural characterization and modification of this compound have implications for drug development, especially in understanding the conformational aspects that influence drug-receptor interactions. For example, studies involving the preparation and characterization of crystalline forms of related compounds enhance the understanding of how structural differences can affect the pharmacokinetics and pharmacodynamics of potential therapeutic agents, which is crucial for the design of drugs with improved efficacy and safety profiles (Yanagi et al., 2000).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13-23-17(12-18(24-13)25-9-3-4-10-25)21-7-8-22-19(26)15-11-14(20)5-6-16(15)27-2/h3-6,9-12H,7-8H2,1-2H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAXQTJHAZQOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)
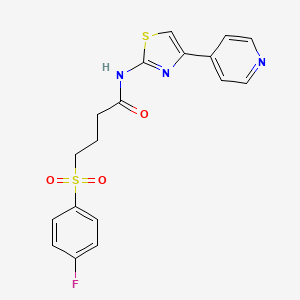
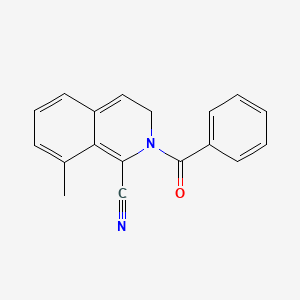
![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
![2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2583060.png)
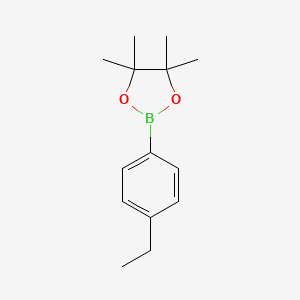
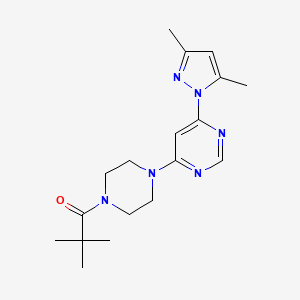
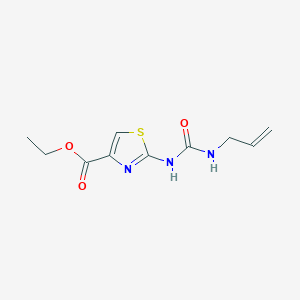
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2583066.png)
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
